molecular formula C8H13N3S B1356246 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669755-14-0

4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1356246
M. Wt: 183.28 g/mol
InChI Key: WWFRRBFPSXAVIU-UHFFFAOYSA-N
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Description

“4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C8 H13 N3 S . It has a molecular weight of 183.28 . The IUPAC name for this compound is 4-cyclopentyl-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide .


Molecular Structure Analysis

The InChI code for “4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is 1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol” is a solid at room temperature . It is soluble in acetone .

Scientific Research Applications

Chemical Synthesis and Characterization

Derivatives of 1,2,4-triazole, including 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, are important in pharmaceutical science due to their high efficiency and low toxicity, making them promising for creating new chemical compounds. The physicochemical properties of these derivatives, synthesized from compounds like potassium 2-atsetilgidrazinkarboditioata, are analyzed, and the structures of the new synthesized substances are confirmed through instrumental methods such as 1H-PMR-spectroscopy and chromato-mass-spectrometry (Kravchenko, Panasenko, & Knysh, 2018).

Corrosion Inhibition

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been studied as a novel corrosion inhibitor for copper, showing over 94% inhibition efficiency in certain conditions. The protective film formed by AMTT on the copper surface through chemical adsorption is detailed using various analytical techniques, illustrating the interaction of AMTT with the copper surface via sulfur and nitrogen atoms (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Biological Activity and Pharmacological Properties

New derivatives of 1,2,4-triazole-5-thiols, potentially including 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol, have been studied for their antitumor properties. These derivatives serve as a basis for the synthesis of biologically active compounds with potential medicinal applications (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclopentyl-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFRRBFPSXAVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589540
Record name 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

669755-14-0
Record name 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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